

# BO-1165: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity

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## Compound of Interest

Compound Name: **BO-1165**

Cat. No.: **B1667344**

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This technical guide provides a comprehensive overview of the antibacterial spectrum, in vitro activity, and mechanism of action of **BO-1165**, a novel monobactam antibiotic. The information is compiled from published research to support further investigation and development of this compound.

## Antibacterial Spectrum of BO-1165

**BO-1165** demonstrates potent and targeted activity primarily against a wide range of aerobic Gram-negative bacteria.<sup>[1][2]</sup> It is largely inactive against Gram-positive bacteria and anaerobic organisms.<sup>[1][2]</sup>

## Gram-Negative Bacteria

**BO-1165** exhibits excellent in vitro activity against members of the Enterobacteriaceae family and other clinically relevant Gram-negative pathogens. A summary of its minimum inhibitory concentrations (MICs) is presented in the tables below.

Table 1: In Vitro Activity of **BO-1165** against Enterobacteriaceae

Bacterial Species	No. of Strains	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Escherichia coli	104	≤0.025 - 0.78	0.05	0.1
Klebsiella pneumoniae	52	≤0.025 - >100	0.1	0.39
Klebsiella oxytoca	25	≤0.025 - 0.2	0.05	0.1
Proteus mirabilis	26	≤0.025 - 0.1	≤0.025	0.05
Proteus vulgaris	25	≤0.025 - 0.1	0.05	0.05
Morganella morganii	26	≤0.025 - 0.1	0.05	0.05
Providencia rettgeri	25	≤0.025 - 0.1	0.05	0.05
Providencia stuartii	25	≤0.025 - 0.2	0.05	0.1
Enterobacter cloacae	51	0.05 - >100	0.39	>100
Enterobacter aerogenes	25	0.1 - 12.5	0.39	3.13
Serratia marcescens	26	0.05 - 1.56	0.2	0.39
Citrobacter freundii	25	0.05 - >100	0.2	25
Salmonella spp.	28	≤0.025 - 0.1	0.05	0.05
Shigella spp.	10	≤0.025 - 0.05	0.05	0.05

Table 2: In Vitro Activity of **BO-1165** against Other Gram-Negative Bacteria

Bacterial Species	No. of Strains	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Pseudomonas aeruginosa	104	0.39 - 50	3.12	12.5
Pseudomonas cepacia	25	0.78 - 6.25	1.56	3.13
Pseudomonas maltophilia	25	12.5 - >100	>100	>100
Acinetobacter calcoaceticus	25	6.25 - >100	25	>100
Haemophilus influenzae	25	≤0.025 - 0.1	0.05	0.05
Neisseria gonorrhoeae	25	0.05 - 0.2	0.1	0.2

## Gram-Positive and Anaerobic Bacteria

**BO-1165** demonstrates a lack of significant activity against Gram-positive cocci and anaerobic bacteria.

Table 3: In Vitro Activity of **BO-1165** against Gram-Positive and Anaerobic Bacteria

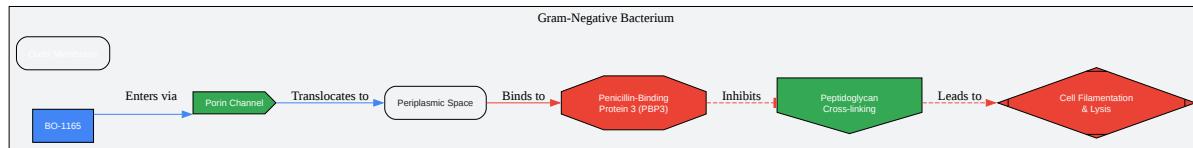
Bacterial Species	No. of Strains	MIC Range ( $\mu$ g/mL)
Staphylococcus aureus	52	>100
Staphylococcus epidermidis	25	>100
Streptococcus pyogenes	25	>100
Streptococcus pneumoniae	25	>100
Enterococcus faecalis	25	>100
Bacteroides fragilis	25	>100
Clostridium perfringens	10	>100
Clostridium difficile	10	>100

## Stability to $\beta$ -Lactamases

A key characteristic of **BO-1165** is its high stability against a wide range of  $\beta$ -lactamases, including plasmid-mediated and chromosomally-mediated enzymes that can inactivate many other  $\beta$ -lactam antibiotics.[1][2]

## Mechanism of Action

Like other monobactam antibiotics, **BO-1165** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary target of monobactams is Penicillin-Binding Protein 3 (PBP3), a crucial enzyme involved in the septation process during bacterial cell division.[5] By binding to and inactivating PBP3, **BO-1165** prevents the formation of the cross-linking of peptidoglycan, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.



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Caption: Mechanism of action of **BO-1165** in Gram-negative bacteria.

## Experimental Protocols

The following methodologies are based on standard procedures for antimicrobial susceptibility testing and are consistent with the methods used in the evaluation of **BO-1165**.

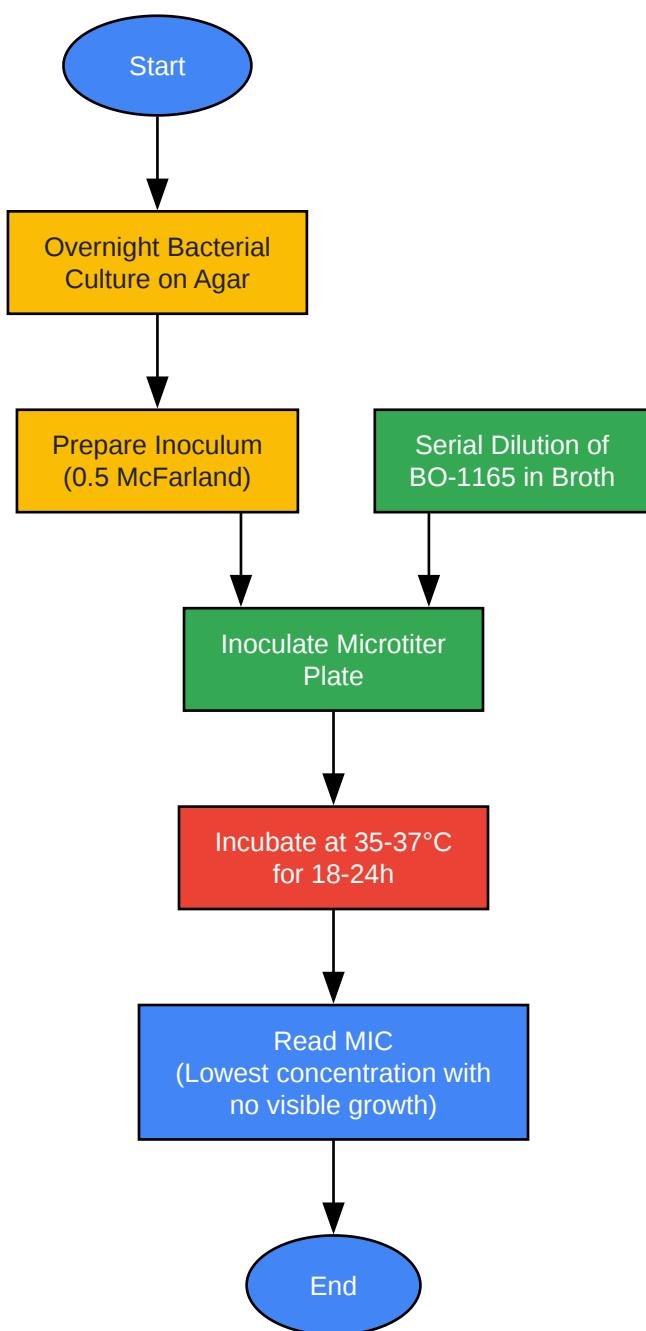
### Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **BO-1165** was determined by a broth microdilution method in accordance with the standards of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

- **Bacterial Strains:** Clinical isolates were grown overnight on appropriate agar medium.
- **Inoculum Preparation:** A suspension of the bacterial culture was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately  $1 \times 10^8$  CFU/mL). This suspension was further diluted to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- **Test Medium:** Cation-adjusted Mueller-Hinton broth was used for most aerobic organisms. For fastidious organisms such as *Haemophilus influenzae* and *Neisseria gonorrhoeae*, appropriate supplemented media were used.

- Drug Dilutions: Serial twofold dilutions of **BO-1165** were prepared in the appropriate broth medium in 96-well microtiter plates.
- Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 18-24 hours in ambient air.
- MIC Reading: The MIC was defined as the lowest concentration of **BO-1165** that completely inhibited visible growth of the organism.



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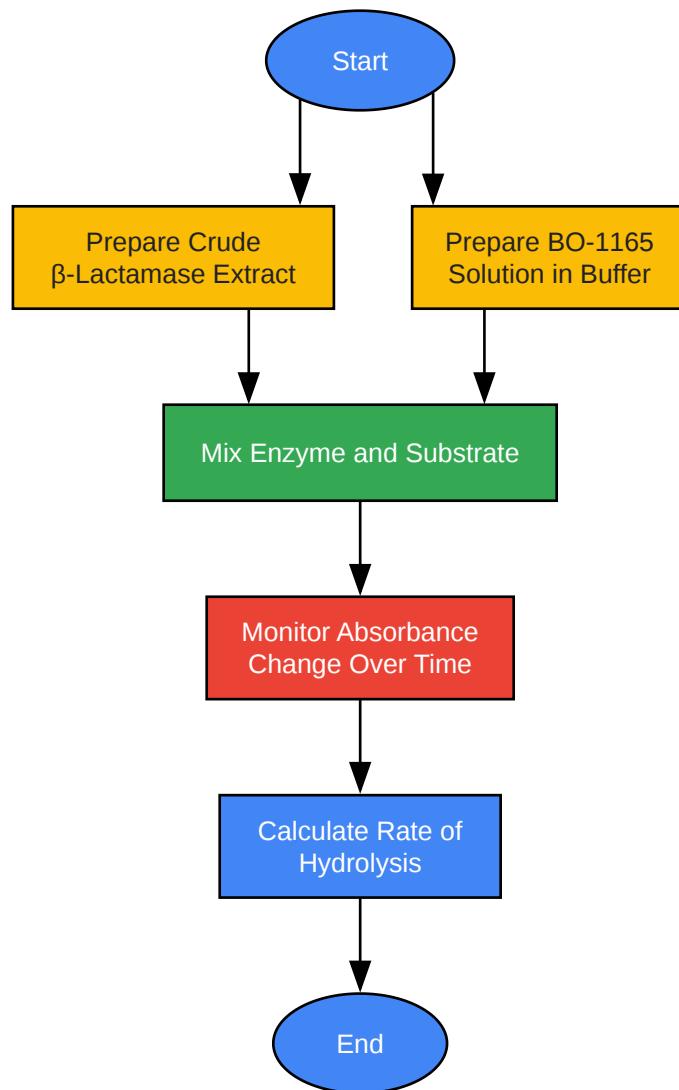
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

## **β-Lactamase Stability Assay**

The stability of **BO-1165** to hydrolysis by various β-lactamases was assessed using a spectrophotometric method.

Protocol:

- Enzyme Preparation: Crude preparations of various β-lactamases were obtained from characterized bacterial strains.
- Substrate Solution: A solution of **BO-1165** was prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
- Hydrolysis Reaction: The β-lactamase preparation was added to the **BO-1165** solution, and the change in absorbance at a specific wavelength (corresponding to the hydrolysis of the β-lactam ring) was monitored over time using a UV-Vis spectrophotometer.
- Data Analysis: The rate of hydrolysis was calculated from the change in absorbance and compared to that of a known labile β-lactam antibiotic.

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Caption: Workflow for assessing  $\beta$ -lactamase stability.

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